molecular formula C4H2I2N2 B6243887 3,5-diiodopyridazine CAS No. 950890-12-7

3,5-diiodopyridazine

Cat. No. B6243887
CAS RN: 950890-12-7
M. Wt: 331.9
InChI Key:
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Description

3,5-Diiodopyridazine (3,5-DIP) is a heterocyclic organic compound with the molecular formula C5H3I2N2. It is a member of the pyridazine family of compounds, and is a highly versatile building block for the synthesis of a variety of organic compounds. 3,5-DIP has been used extensively in research, as it has several unique properties that make it an attractive option for synthetic chemists. It is a stable, non-toxic, and can be used in a variety of reactions. In

Scientific Research Applications

3,5-diiodopyridazine has been used extensively in scientific research, due to its unique properties and versatility. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the synthesis of dyes, catalysts, and other materials. Furthermore, 3,5-diiodopyridazine has been used in the study of various biological processes, such as enzyme catalysis, protein folding, and cellular signaling.

Mechanism of Action

The mechanism of action of 3,5-diiodopyridazine is not fully understood, however, it is believed to be involved in a variety of biochemical and physiological processes. It has been shown to interact with a variety of enzymes, including cytochrome P450, and is believed to be involved in the regulation of gene expression. Furthermore, 3,5-diiodopyridazine has been shown to interact with a variety of proteins, including G-protein coupled receptors, and is believed to be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
3,5-diiodopyridazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, and has been shown to inhibit the activity of a variety of enzymes involved in cellular metabolism. Furthermore, 3,5-diiodopyridazine has been shown to affect the expression of a variety of genes, and is believed to be involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

3,5-diiodopyridazine is an attractive option for laboratory experiments due to its stability, non-toxicity, and versatility. It is relatively easy to synthesize and can be used in a variety of reactions. Furthermore, it is relatively inexpensive and can be stored for long periods of time. However, 3,5-diiodopyridazine can be difficult to handle and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for 3,5-diiodopyridazine research. These include the development of new synthetic methods for 3,5-diiodopyridazine, the development of new catalysts for 3,5-diiodopyridazine reactions, and the exploration of its potential applications in the pharmaceutical and biomedical fields. Furthermore, the study of the biochemical and physiological effects of 3,5-diiodopyridazine could lead to new insights into the regulation of cellular processes, and the development of new therapeutic agents.

Synthesis Methods

3,5-diiodopyridazine can be synthesized through a variety of methods, including the direct halogenation of pyridazine, the reduction of pyridazine with sodium borohydride, and the condensation of 1,3-dihydro-2H-pyridazine with ethyl iodide. These methods have been used to produce 3,5-diiodopyridazine in high yields, with yields of up to 80% being reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,5-diiodopyridazine can be achieved through a two-step process involving the synthesis of 3,5-dichloropyridazine followed by iodination using iodine and a suitable oxidizing agent.", "Starting Materials": [ "2,4-dichloropyridazine", "iodine", "oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ { "Step 1": "Synthesis of 3,5-dichloropyridazine", "Conditions": "Heating with phosphorus pentachloride in the presence of a suitable solvent (e.g. chloroform)", "Equation": "2,4-dichloropyridazine + PCl5 → 3,5-dichloropyridazine + POCl3" }, { "Step 2": "Iodination of 3,5-dichloropyridazine", "Conditions": "Heating with iodine and an oxidizing agent in the presence of a suitable solvent (e.g. acetic acid)", "Equation": "3,5-dichloropyridazine + 2I2 + oxidizing agent → 3,5-diiodopyridazine + 2HCl" } ] }

CAS RN

950890-12-7

Product Name

3,5-diiodopyridazine

Molecular Formula

C4H2I2N2

Molecular Weight

331.9

Purity

95

Origin of Product

United States

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